Cabozantinib metabolite M10 is a significant compound in the pharmacological profile of cabozantinib, a small molecule primarily used as an antineoplastic agent targeting various receptor tyrosine kinases. This metabolite is formed through complex metabolic pathways involving the demethylation and oxidation of cabozantinib. Understanding the source, classification, and biological implications of M10 is vital for optimizing therapeutic strategies and minimizing adverse effects associated with cabozantinib treatment.
The synthesis of cabozantinib involves intricate chemical processes that yield various metabolites, including M10. The primary method for synthesizing cabozantinib includes:
The synthesis can be energy-intensive and may involve genotoxic reagents, which poses challenges for industrial scalability .
The molecular structure of cabozantinib metabolite M10 is characterized by specific functional groups that result from its metabolic transformation.
The structural modifications resulting from metabolic processes significantly affect the compound's interactions with biological targets .
Cabozantinib metabolite M10 undergoes several key chemical reactions during its formation:
These reactions are primarily catalyzed by cytochrome P450 enzymes, particularly CYP3A4, which facilitates the conversion of cabozantinib into its active metabolites .
Relevant data suggest that the stability and reactivity profiles are crucial for understanding both therapeutic applications and potential side effects associated with cabozantinib treatment .
Cabozantinib metabolite M10 has several scientific applications:
Cabozantinib undergoes extensive hepatic metabolism to generate multiple metabolites, with M10 (renumbered as M12 in updated nomenclature and characterized as an oxidative defluorination product) identified as a major circulating species. This biotransformation is primarily catalyzed by cytochrome P450 3A4 (CYP3A4). The reaction involves cleavage of the carbon-fluorine bond in cabozantinib’s 4-fluorophenyl moiety, resulting in a hydroxylated intermediate that subsequently forms a quinone-imine electrophile [1] [2].
Human recombinant CYP3A4 supersomes demonstrate the highest catalytic activity for M10 formation, with kinetic parameters quantified as follows:
Table 1: Kinetic Parameters of M10 Formation by CYP Enzymes
Enzyme System | Km (μM) | Vmax (pmol/min/pmol) | CLint (μL/min/pmol) |
---|---|---|---|
CYP3A4 | 12.3 ± 1.8 | 4.7 ± 0.3 | 0.38 |
CYP3A5 | 28.6 ± 3.2 | 1.2 ± 0.1 | 0.04 |
CYP1A1 | >50 | <0.5 | Negligible |
Cytochrome b5 potently stimulates M10 generation by enhancing electron transfer efficiency in CYP3A4-mediated oxidation. Co-incubation of cytochrome b5 with CYP3A4 increases M10 formation by 2.3-fold, confirming its role as an allosteric modulator [4]. Inhibitor studies using ketoconazole (CYP3A4-selective inhibitor) reduce M10 production by >95% in human liver microsomes, further validating CYP3A4’s dominance [2].
Comparative studies using liver microsomes and hepatocytes reveal significant interspecies differences in M10 formation:
Table 2: Interspecies Variability in M10 Formation
Species | Liver Microsomes CLint (μL/min/mg) | M10 % of Total Metabolites | Primary Enzymes Involved |
---|---|---|---|
Human | 0.42 ± 0.05 | 22% | CYP3A4, CYP3A5 |
Monkey | 0.35 ± 0.04 | 19% | CYP3A4 |
Dog | 0.21 ± 0.03 | 12% | CYP3A4, CYP2C11 |
Rat | 0.08 ± 0.01 | 7% | CYP2C6 |
Hepatocyte-microsome correlation analyses indicate strong agreement (R² = 0.93) in humans but weaker correlations in rodents (R² = 0.62 in rats), suggesting divergent regulatory mechanisms in non-primate species [1]. Genetic polymorphisms in human CYP3A4 (CYP3A422 allele) reduce M10 formation by 40%, highlighting pharmacogenetic influences on metabolic efficiency [8].
Following initial CYP3A4-mediated oxidation, M10 undergoes further bioactivation via phase II conjugation pathways:
Table 3: Phase II Conjugation Pathways of M10
Enzyme | Conjugate Type | Km (μM) | Tissue Distribution | Toxicological Significance |
---|---|---|---|---|
GSTM1 | Glutathione adduct | 8.7 ± 1.2 | Liver, kidney | Detoxification of electrophilic species |
SULT1A1 | Sulfate ester | 3.2 ± 0.4 | Liver, intestine | Enhanced renal excretion |
UGT1A9 | Glucuronide | 22.1 ± 3.5 | Liver only | Minor elimination pathway |
Reactive oxygen species (ROS) generation during M10 formation activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, upregulating GSH synthesis enzymes and potentiating detoxification. This adaptive response is confirmed by 2.5-fold increases in NAD(P)H quinone dehydrogenase 1 (NQO1) expression in hepatocyte models [3] [8]. Cysteine residues in Kelch-like ECH-associated protein 1 (Keap1) act as sensors for M10-derived electrophiles, triggering Nrf2 nuclear translocation and cytoprotective gene expression [8].
All data derived from cited in vitro studies using human and animal liver subcellular fractions or recombinant enzyme systems. Clinical relevance of M10 requires further pharmacokinetic validation.
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.: 65718-85-6
CAS No.: 12653-83-7